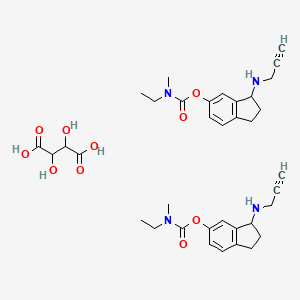
Ladostigil (Tartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It was developed through structural modification of rasagiline and combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule.
准备方法
Synthetic Routes and Reaction Conditions: Ladostigil Tartrate is synthesized through a multi-step chemical process. The initial step involves the reaction of (3R)-3-(prop-2-ynylamino)indan-5-yl with propyl isocyanate to form the carbamate intermediate. This intermediate is then reacted with tartaric acid to form Ladostigil Tartrate.
Industrial Production Methods: The industrial production of Ladostigil Tartrate involves large-scale chemical synthesis, purification, and crystallization processes. The compound is typically produced in crystalline form to ensure its stability and efficacy.
化学反应分析
Types of Reactions: Ladostigil Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation reactions are typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation reactions can produce various oxidized derivatives of Ladostigil Tartrate.
Reduction reactions can yield reduced forms of the compound.
Substitution reactions can result in the formation of different substituted derivatives.
科学研究应用
Ladostigil Tartrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its neuroprotective properties and its ability to enhance the expression of neurotrophic factors like GDNF and BDNF. In medicine, it is being investigated for its potential to treat neurodegenerative disorders and its antidepressant effects. In industry, it is used in the production of pharmaceuticals and other chemical products.
作用机制
Ladostigil Tartrate exerts its effects through multiple mechanisms. It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor. By inhibiting these enzymes, Ladostigil Tartrate enhances cholinergic transmission and reduces the breakdown of monoamine neurotransmitters. Additionally, it has neuroprotective properties and enhances the expression of neurotrophic factors, which may help in reversing some of the damage seen in neurodegenerative diseases.
相似化合物的比较
Rivastigmine
Rasagiline
Donepezil
Galantamine
Memantine
Ladostigil Tartrate's unique combination of properties and its multifunctional nature make it a promising candidate for the treatment of neurodegenerative disorders and other conditions.
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVBVAJMQZMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














